Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1(C(=O)NC2=CC=CC=C2O1)C .Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis pathways of Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives have been extensively studied. For instance, Štefanić et al. (2001) demonstrated the reaction of these compounds with sodium hydride in dioxane, leading to the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, with the product structure established through X-ray analysis and NMR correlation spectroscopy (Štefanić et al., 2001). Additionally, Mayer et al. (2001) obtained Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives through the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, offering pathways for further chemical transformations (Mayer et al., 2001).
Antimicrobial Activity
Research on the antimicrobial properties of benzoxazine derivatives, including this compound, has shown promising results. Alper-Hayta et al. (2006) synthesized new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives and evaluated their antimicrobial activity, revealing a broad spectrum of activity with minimal inhibitory concentration (MIC) values ranging from 6.25-100 μg/ml against various microorganisms. This study highlighted the potential of these compounds in the development of new antimicrobial agents (Alper-Hayta et al., 2006).
Cancer Research
A study by Lin et al. (2016) explored the cytotoxicity of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates against various cancer cell lines. The compounds exhibited significant cytotoxicity with growth inhibition values ranging, suggesting their potential as lead compounds for developing cancer-specific therapeutic agents (Lin et al., 2016).
Green Chemistry Applications
Efforts to synthesize benzoxazine compounds in a more environmentally friendly manner have also been documented. Salum et al. (2018) focused on the synthesis of a novel benzoxazine monomer using renewable feedstocks and safer solvents, aligning with the Principles of Green Chemistry. This approach not only demonstrates the versatility of this compound derivatives in polymer science but also their potential for creating sustainable materials (Salum et al., 2018).
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-11(15)12(2)10(14)13-8-6-4-5-7-9(8)17-12/h4-7H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOAIFNPGEURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391943 | |
Record name | Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154365-33-0 | |
Record name | Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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